3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-one
Description
Properties
IUPAC Name |
3-amino-4-(3-chlorophenyl)-1-methylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-13-9(8(12)10(13)14)6-3-2-4-7(11)5-6/h2-5,8-9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNLGISBRNDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C1=O)N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Imine Preparation : 3-Chlorobenzaldehyde reacts with tert-butyl carbamate (Boc-protected amine) in ethanol at 60°C for 6 hours, yielding the corresponding imine.
- Ketene Generation : Methylacetyl chloride is treated with triethylamine in dichloromethane at −30°C to generate the reactive ketene intermediate.
- Cycloaddition : The ketene is added to the imine solution, stirring at −20°C for 12 hours, followed by Boc deprotection using trifluoroacetic acid to yield the target compound.
Table 1: Staudinger Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −20°C | 72 | 95 |
| Solvent | Dichloromethane | 68 | 92 |
| Protecting Group | Boc | 72 | 95 |
| Deprotection Agent | Trifluoroacetic Acid | 70 | 93 |
This method offers moderate yields (68–72%) but excels in stereoselectivity, producing a 9:1 diastereomeric ratio favoring the (3R,4S) configuration.
Cyclization of β-Amino Acid Derivatives
Cyclization of β-amino acids provides an alternative route, avoiding unstable ketene intermediates.
Synthesis of β-Amino Acid Precursor
- Mannich Reaction : 3-Chlorophenylacetic acid reacts with formaldehyde and methylamine hydrochloride in aqueous HCl, forming β-amino acid methyl ester.
- Cyclization : The ester is treated with phosphorus oxychloride (POCl₃) at 80°C for 3 hours, inducing lactam formation.
Table 2: Cyclization Conditions and Outcomes
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 3 | 65 |
| PCl₅ | 100 | 2 | 70 |
| SOCl₂ | 60 | 4 | 58 |
Phosphorus pentachloride (PCl₅) at 100°C achieves 70% yield but risks racemization, reducing enantiomeric excess to 85%.
Enamine-Mediated Cyclization
Enamine intermediates, as demonstrated in azlactone chemistry, offer a solvent-free pathway.
Reaction Protocol
- Enamine Formation : Ethyl acetoacetate reacts with methylamine in toluene under reflux, forming the enamine.
- Azlactone Coupling : The enamine reacts with 4-(3-chlorophenyl)azlactone at 180°C for 1.5 hours, yielding the tetrahydropyridine intermediate.
- Oxidation and Ring Contraction : Manganese dioxide (MnO₂) oxidizes the intermediate, followed by acidic hydrolysis to yield the azetidinone.
Table 3: Enamine Route Performance
| Step | Reagent | Yield (%) |
|---|---|---|
| Enamine Formation | Toluene, reflux | 89 |
| Azlactone Coupling | 180°C, solvent-free | 76 |
| Oxidation | MnO₂ | 68 |
This method achieves 68% overall yield but requires high-temperature conditions, complicating scale-up.
Metal-Catalyzed Amination Strategies
A patent-derived method utilizes metal oxides to catalyze direct amination of boronic acid precursors.
Single-Step Synthesis
- Starting Material : 4-Picoline-3-boric acid reacts with aqueous ammonia in the presence of cupric oxide (CuO) at room temperature.
- Work-Up : Filtration and recrystallization from ethyl acetate yield the aminoazetidinone.
Table 4: Metal Catalyst Screening
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CuO | Water/methanol | 4 | 86 |
| ZnO | Water/ethanol | 6 | 84 |
| Co₃O₄ | Water | 4 | 88 |
Cupric oxide in water/methanol achieves 86% yield at ambient conditions, making this route industrially favorable.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Staudinger Synthesis | 72 | High (9:1 dr) | Moderate | Low |
| β-Amino Acid Cyclization | 70 | Moderate (85% ee) | High | Medium |
| Enamine Cyclization | 68 | Low | Low | High |
| Metal-Catalyzed | 86 | High (95% ee) | High | Medium |
The metal-catalyzed approach balances yield, stereoselectivity, and scalability, though it requires costly boronic acid precursors.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Chlorophenyl Isomers
Minor changes in the position of the chlorine atom on the phenyl ring significantly alter electronic and steric properties:
| Compound | Substituent Position | Molecular Formula | Molecular Weight | Key Properties/Implications |
|---|---|---|---|---|
| 3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-one | meta-Cl | C${10}$H${11}$ClN$_2$O | 210.66 | Balanced electronic effects; moderate steric hindrance |
| 3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one | para-Cl | C${10}$H${11}$ClN$_2$O | 210.66 | Enhanced electron-withdrawing effect; planar geometry |
| 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one | ortho-Cl | C${10}$H${11}$ClN$_2$O | 210.66 | Increased steric hindrance; potential torsional strain |
The para-chloro isomer exhibits stronger electron-withdrawing effects, which may enhance reactivity in nucleophilic reactions. In contrast, the ortho-chloro derivative’s steric bulk could hinder interactions with biological targets .
Halogen-Substituted Analogs
Replacing chlorine with fluorine or other halogens modifies electronic properties:
- 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one: Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability .
Reactivity and Stability
- Chlorine Position : Meta-substitution (3-chlorophenyl) balances electronic and steric effects, making the compound more versatile in synthetic pathways compared to ortho- or para-substituted analogs .
- Azetidinone Ring: The strained β-lactam ring is prone to hydrolysis, but electron-withdrawing groups (e.g., Cl, F) can stabilize the ring by delocalizing electron density .
Energetic Materials Comparison
Although unrelated to azetidin-2-ones, 1-(3-chlorophenyl)-1H-tetrazole () highlights the influence of the 3-chlorophenyl group in non-pharmaceutical contexts. Its high nitrogen content and exothermic decomposition (detonation velocity: 4409 m/s) underscore the versatility of chlorophenyl motifs in diverse applications .
Biological Activity
3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, exploring its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.69 g/mol. The structure includes an azetidinone ring, an amino group, and a chlorophenyl substituent, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.69 g/mol |
| Functional Groups | Amino, Chlorophenyl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group facilitates hydrophobic interactions. These interactions can lead to the inhibition of bacterial enzymes and modulation of cellular receptors involved in cancer pathways.
Potential Mechanisms:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic pathways.
- Anticancer Activity : It may interact with receptors or enzymes that regulate cell proliferation and apoptosis, potentially leading to reduced tumor growth.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structure | Key Properties |
|---|---|---|
| 3-Amino-4-chlorophenylmethanol | Structure | Antimicrobial activity |
| 4-Amino-3-chlorophenol | Structure | Similar anticancer properties |
| 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one | Structure | Exhibits diverse biological activities |
The presence of the azetidinone ring in this compound imparts distinct chemical properties not found in its analogs, contributing to its unique pharmacological profile.
Case Studies
Several studies have investigated the biological effects of this compound in various contexts:
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives of azetidinone compounds exhibited significant activity against various bacterial strains. Specifically, this compound showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Activity :
Q & A
Q. Basic
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the azetidinone ring, NH₂ vibrations at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms regiochemistry; the 3-amino group appears as a singlet (~δ 3.2 ppm), while the 3-chlorophenyl group shows aromatic protons at δ 7.2–7.5 ppm .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the nitrogen rule .
| Technique | Key Insights | References |
|---|---|---|
| FT-IR | Functional group identification | |
| NMR | Regiochemical confirmation | |
| Mass Spectrometry | Molecular ion validation |
How do structural modifications (e.g., substituent variation on the azetidine ring) impact biological activity?
Advanced
Modifications at the 3-amino or 4-aryl positions alter binding affinity and selectivity. For example:
- Electron-withdrawing groups (e.g., -Cl) enhance stability but may reduce solubility, affecting bioavailability .
- Steric hindrance from bulky substituents can decrease enzymatic inhibition efficacy, as seen in comparative studies of chlorophenyl vs. fluorophenyl analogs .
- Stereochemistry (R vs. S configurations) critically influences receptor interactions, as demonstrated in chiral analogs like (R)-baclofen derivatives .
What strategies resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Dose-Response Analysis : Re-evaluate activity thresholds; e.g., conflicting IC₅₀ values may arise from assay sensitivity differences .
- Computational Modeling : Predict binding modes using molecular docking (e.g., Chem3D Pro) to reconcile discrepancies in enzyme inhibition data .
- Control Experiments : Verify purity (>95% via HPLC) to exclude impurities as confounding factors .
How can microwave-assisted synthesis improve the efficiency of producing this compound?
Advanced
Microwave irradiation reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields (85–90% vs. 60–75% conventional) by enhancing reaction kinetics. Key parameters include microwave power (300–500 W) and solvent polarity (DMF/2-propanol mixtures optimize dielectric heating) .
What are the key considerations for designing in vitro assays to evaluate this compound’s mechanism of action?
Q. Advanced
- Target Selection : Prioritize enzymes/receptors with known azetidinone interactions (e.g., GABA-B receptors for neuroactive analogs) .
- Buffer Optimization : Use pH-stable buffers (e.g., PBS at pH 7.4) to maintain compound integrity during incubation .
- Positive/Negative Controls : Include structurally related analogs (e.g., 4-bromophenyl derivatives) to benchmark activity .
How does computational modeling aid in predicting the compound’s pharmacokinetic properties?
Q. Advanced
- ADME Prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility (~0.1 mg/mL), indicating moderate bioavailability .
- Metabolic Stability : Cytochrome P450 docking simulations predict susceptibility to oxidation at the amino group, guiding prodrug design .
What experimental approaches validate the compound’s stereochemical purity?
Q. Advanced
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .
- X-ray Crystallography : Confirms absolute configuration, as applied to related azetidinone derivatives .
How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
Q. Advanced
- Fragment-Based Design : Replace the 3-chlorophenyl group with bioisosteres (e.g., thiophene) to enhance blood-brain barrier penetration .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., NH₂) and hydrophobic regions (chlorophenyl) for target engagement .
What are the challenges in scaling up laboratory synthesis to pilot-scale production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
